Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate
Description
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, an ethyl linker, and a 4-formylphenoxy moiety. The tert-butyl carbamate group provides stability during synthetic processes, while the 4-formylphenoxy substituent offers a reactive aldehyde group for further functionalization, such as conjugation via Schiff base formation . This compound is commonly utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the development of inhibitors, receptor ligands, and bioconjugates. Its structural versatility makes it valuable for introducing formyl groups into complex molecules for subsequent crosslinking or derivatization.
Properties
IUPAC Name |
tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-9-18-12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQURYHQWUQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-formylphenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur on other parts of the molecule. The protecting group can be removed under specific conditions, such as acidic or basic environments, to reveal the original functional group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared to structurally related tert-butyl carbamates with variations in substituents (Table 1). Key analogs include:
Key Observations :
- The formyl group in the target compound distinguishes it from halogenated (Cl, F, Br) or ketone-containing analogs. This group enhances reactivity in nucleophilic additions or bioconjugation .
- Halogenated derivatives (e.g., chloro, fluoro) are often used in cross-coupling reactions or as bioisosteres in drug design .
Key Observations :
- Yields for halogenated benzimidazolone derivatives (77–90%) are comparable to other tert-butyl carbamates, reflecting efficient cyclization and protection steps .
Physicochemical Properties
- Solubility : Halogenated derivatives (e.g., Cl, Br) exhibit lower aqueous solubility compared to the formyl-containing compound due to increased hydrophobicity .
- Reactivity : The formyl group enables unique reactivity, such as conjugation with amines or hydrazines, which is absent in halogenated or alkylated analogs .
Biological Activity
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate, with CAS number 198990-09-9, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.31 g/mol
- CAS Number : 198990-09-9
The compound features a tert-butyl group, a carbamate moiety, and a phenoxy group attached to an ethyl chain, which contributes to its unique chemical properties and biological activities.
The mechanism of action for this compound is primarily associated with its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This can lead to altered cellular functions or apoptosis in certain cell types.
- Receptor Interaction : It has the potential to interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in human cancer cell lines, leading to inhibited proliferation.
- Caspase Activation : It promotes caspase-3 activation, a critical step in the apoptotic pathway, suggesting its role as an apoptosis inducer .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on human myeloid leukemia cells (HL-60). The results indicated:
- Inhibition of Cell Viability : The compound reduced cell viability significantly at concentrations above 50 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound. It was tested against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Q & A
Q. Basic
- Storage : Keep in airtight containers at room temperature (20–25°C) away from direct sunlight. Avoid exposure to moisture to prevent carbamate hydrolysis .
- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with strong acids/bases, which may degrade the tert-butyloxycarbonyl (Boc) protecting group .
- Disposal : Follow institutional guidelines for organic waste. Incineration is recommended for bulk quantities .
What analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
Q. Advanced
- Structural confirmation :
- Data contradiction resolution :
- NMR discrepancies : Compare experimental H NMR shifts with computational predictions (e.g., DFT) to identify impurities or tautomeric forms .
- Mass spectrometry anomalies : Use high-resolution ESI-MS to distinguish between isobaric species (e.g., fragmentation vs. adduct formation) .
How does the electronic environment of the formyl group influence the reactivity of this compound in nucleophilic additions?
Advanced
The electron-withdrawing formyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydride reductions). Key considerations:
- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring reduce reactivity, while electron-withdrawing groups (e.g., fluoro) enhance it .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions .
- Competing reactions : Monitor for over-reduction of the formyl group to hydroxymethyl derivatives using TLC or in situ IR .
What strategies are recommended for resolving low yields in the deprotection of the Boc group during downstream synthesis?
Q. Advanced
- Acid selection : Use 4N HCl in ethyl acetate for mild deprotection (avoids side reactions compared to TFA) .
- Kinetic monitoring : Track reaction progress via H NMR (disappearance of Boc peak at δ 1.4 ppm) .
- Byproduct mitigation : Add scavengers like triethylsilane to quench tert-butyl cations, preventing alkylation side reactions .
How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Q. Advanced
- Buffered hydrolysis : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm .
- Kinetic analysis : Calculate half-life () using first-order kinetics. Typical for Boc-protected carbamates ranges from 24–48 hr under physiological conditions .
- Stabilization strategies : Formulate with cyclodextrins to encapsulate the carbamate group, reducing hydrolysis rates .
What computational methods are suitable for predicting the crystallographic packing behavior of this compound?
Q. Advanced
- Molecular dynamics (MD) simulations : Model intermolecular interactions (e.g., hydrogen bonding between formyl and carbamate groups) using software like GROMACS .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., C–H···O interactions) to predict crystal morphology .
- Validation : Compare simulated powder X-ray diffraction (PXRD) patterns with experimental data to refine forcefield parameters .
How can researchers address discrepancies between theoretical and experimental IR spectra for this compound?
Q. Advanced
- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR peaks with experimental data .
- Conformational sampling : Use molecular mechanics (e.g., Monte Carlo) to identify dominant conformers contributing to spectral bands .
- Impurity analysis : Perform GC-MS to detect trace solvents (e.g., DMF) that may absorb in the carbonyl region (1650–1750 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
